![molecular formula C16H16N8O3S B10940328 N,N,9-trimethyl-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10940328.png)
N,N,9-trimethyl-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
N~8~,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of N8,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The reaction typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Further reactions with various reagents, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .
Chemical Reactions Analysis
N~8~,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . The major products formed from these reactions are thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in medicinal chemistry. Thienopyrimidine derivatives, including N8,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE, are known for their diverse biological activities . They have been studied for their potential antileishmanial and antimalarial activities . Additionally, these compounds are being explored for their potential use as anticancer agents, anti-inflammatory agents, and antimicrobial agents .
Mechanism of Action
The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, some thienopyrimidine derivatives have been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 . These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
N~8~,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can be compared with other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share similar core structures but differ in their substituents and biological activities. The unique combination of a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a pyrazole moiety and nitro group in N8,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE makes it distinct from other similar compounds .
Properties
Molecular Formula |
C16H16N8O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N,N,12-trimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C16H16N8O3S/c1-9-12-14-19-11(4-5-22-7-10(6-18-22)24(26)27)20-23(14)8-17-15(12)28-13(9)16(25)21(2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
HJDLLTYRPDRKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CCN4C=C(C=N4)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
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